2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a derivative of ethanol and contains an amino group and a tolyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride typically involves the reaction of o-toluidine with an appropriate aldehyde or ketone, followed by reduction and subsequent hydrochloride salt formation. One common method involves the following steps:
Condensation Reaction: o-Toluidine reacts with an aldehyde or ketone to form an imine intermediate.
Reduction: The imine intermediate is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.
Hydrochloride Salt Formation: The amine is then treated with hydrochloric acid to form the hydrochloride salt of 2-Amino-2-(o-tolyl)ethan-1-ol.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can further modify the amino group or the tolyl group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tolyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylethanol hydrochloride: Similar structure but with a phenyl group instead of a tolyl group.
2-Amino-2-(p-tolyl)ethan-1-ol hydrochloride: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
Uniqueness
2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride is unique due to the presence of the ortho-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s ability to interact with specific molecular targets, making it distinct from its analogs.
Biological Activity
2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride, a chiral compound with the molecular formula C₉H₁₄ClNO and a molecular weight of approximately 187.66 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological interactions, and implications for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with biological molecules, while the tolyl group participates in hydrophobic interactions. These interactions can influence enzyme activity and receptor binding, leading to various biological effects.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across several domains:
- Antimicrobial Properties : Studies have shown that this compound may serve as an intermediate in the synthesis of bioactive compounds with antimicrobial properties. Its structural characteristics allow it to interact selectively with microbial targets.
- Enzyme Inhibition : The compound has been implicated in studies involving enzyme inhibition, particularly in relation to protein interactions. It may affect the pharmacokinetics and pharmacodynamics of drugs by influencing enzyme mechanisms.
Antichlamydial Activity
A study investigating new compounds based on similar structures highlighted the antichlamydial activity of derivatives related to this compound. The compounds demonstrated selective activity against Chlamydia species, affecting inclusion numbers and morphology in infected cells .
Enzyme Interaction Studies
Research has focused on the interaction studies of this compound with various enzymes. These studies are crucial for understanding how this compound can influence biological processes. The chiral nature of the compound is significant as it affects binding affinity and specificity towards different enzymes and receptors.
Data Table: Biological Activities and Properties
Properties
IUPAC Name |
2-amino-2-(2-methylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-2-3-5-8(7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCVRMHELDJLFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.